molecular formula C11H19NO2 B2428729 Tert-butyl 2-cyano-2-ethylbutanoate CAS No. 150596-31-9

Tert-butyl 2-cyano-2-ethylbutanoate

Cat. No.: B2428729
CAS No.: 150596-31-9
M. Wt: 197.278
InChI Key: QNSHPSZSSMNGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

tert-butyl 2-cyano-2-ethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-6-11(7-2,8-12)9(13)14-10(3,4)5/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSHPSZSSMNGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-ethylbutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction . The conditions for these reactions vary depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Tert-butyl 2-cyano-2-ethylbutanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-ethylbutanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various biochemical processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 2-cyano-2-ethylbutanoate include:

Uniqueness

This compound is unique due to its specific structure and reactivity. Its alpha, beta-unsaturated ester moiety makes it a valuable building block in organic synthesis and a versatile reagent in various chemical reactions.

Biological Activity

Tert-butyl 2-cyano-2-ethylbutanoate (CAS No. 150596-31-9) is a compound of increasing interest in the fields of chemistry and biology due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a tert-butyl group, a cyano group, and an ethylbutanoate moiety, which contribute to its chemical reactivity and biological interactions. The structural formula can be represented as follows:

C9H15NO2\text{C}_9\text{H}_{15}\text{N}\text{O}_2

This structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The compound may exert effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to receptors, influencing signaling pathways.
  • Biochemical Processes : It participates in various biochemical processes that can lead to cellular responses.

These mechanisms are critical for understanding how the compound may be utilized in therapeutic contexts .

In Vitro Studies

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects : In cell line studies, it has shown cytotoxic effects at varying concentrations, indicating potential use in cancer therapy.
  • Larvicidal Activity : Similar compounds have been evaluated for their larvicidal properties against mosquito larvae, suggesting that this compound could have applications in pest control .

Case Studies

Several case studies have explored the efficacy of related compounds with similar structures:

  • A study on α-cyanoesters demonstrated that derivatives exhibited significant larvicidal activity against Aedes aegypti larvae with mortality rates reaching up to 98.3% at higher concentrations . This highlights the potential of cyanoesters like this compound in vector control strategies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against specific bacterial strains,
CytotoxicityInduced cell death in cancer cell lines
LarvicidalHigh mortality rates in mosquito larvae

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